

Technical Guide: Solubility and Application of Bis-(PEG6-acid)-SS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(PEG6-acid)-SS, more formally known as Acid-PEG6-SS-PEG6-acid, is a homobifunctional, cleavable crosslinker increasingly utilized in bioconjugation, drug delivery, and materials science. Its structure features two terminal carboxylic acid groups separated by two polyethylene glycol (PEG) chains of six units each, linked by a central disulfide bond. This unique architecture imparts desirable characteristics: the hydrophilic PEG spacers enhance aqueous solubility, while the disulfide bond provides a cleavable linkage that is stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment.[1]

This guide provides a comprehensive overview of the solubility characteristics, physicochemical properties, and key application protocols for **Bis-(PEG6-acid)-SS**.

Physicochemical Properties

The fundamental properties of **Bis-(PEG6-acid)-SS** are summarized below. This information is critical for calculating molar concentrations, planning conjugation reactions, and performing analytical characterization.

Property	Value	Source(s)
Chemical Name	Acid-PEG6-SS-PEG6-acid	BroadPharm
Synonyms	Bis-(PEG6-acid)-SS	-
CAS Number	2055014-97-4	BroadPharm
Molecular Formula	C30H58O16S2	BroadPharm
Molecular Weight	738.9 g/mol	BroadPharm
Appearance	White to off-white solid or viscous oil	General
Purity	Typically >95%	BroadPharm
Storage	-20°C, desiccated	BroadPharm

Solubility Characteristics

Quantitative solubility data for **Bis-(PEG6-acid)-SS** in specific solvents is not extensively published. A safety data sheet for the compound explicitly states "No data" for water solubility. [2] However, based on its structure and the general properties of PEGylated molecules, a qualitative assessment of its solubility can be made.

Solvent	Expected Solubility	Rationale
Aqueous Buffers (e.g., PBS)	High	The presence of two hydrophilic PEG6 chains is designed to impart excellent water solubility. The ethylene oxide units form hydrogen bonds with water, creating a hydration shell that facilitates dissolution.[3][4]
Dimethyl Sulfoxide (DMSO)	High	DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules.
Dimethylformamide (DMF)	High	Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving PEG linkers and other organic molecules for conjugation reactions.
Alcohols (e.g., Ethanol, Methanol)	Moderate to High	Short-chain alcohols are generally good solvents for PEGylated compounds.
Dichloromethane (DCM)	Moderate	While less polar than DMSO or DMF, DCM can often dissolve PEG linkers, particularly those with shorter chain lengths.

Note: Solubility can be influenced by pH, ionic strength, and temperature. For applications requiring high concentrations, it is imperative to determine the empirical solubility under the specific experimental conditions.

Experimental Protocols

The following are detailed, generalized protocols for the key applications of **Bis-(PEG6-acid)-SS**. Optimization is recommended for specific molecules and experimental systems.

Protocol for Conjugation to an Amine-Containing Molecule via EDC/NHS Chemistry

This two-step protocol describes the activation of the terminal carboxylic acids of **Bis-(PEG6-acid)-SS** and subsequent conjugation to a primary amine on a target molecule (e.g., protein, peptide, or nanoparticle).

Materials:

- Bis-(PEG6-acid)-SS
- Amine-containing target molecule
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine
- Anhydrous DMSO or DMF
- Desalting column or dialysis cassette for purification

Procedure:

- Reagent Preparation:
 - Prepare all buffers and allow them to equilibrate to room temperature.
 - Immediately before use, prepare a 100 mM stock solution of Bis-(PEG6-acid)-SS in anhydrous DMSO.

- Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.
- Activation of Bis-(PEG6-acid)-SS:
 - Dissolve Bis-(PEG6-acid)-SS in Activation Buffer to a final concentration of 10 mM.
 - Add EDC to a final concentration of 20 mM and NHS (or Sulfo-NHS) to a final concentration of 50 mM. (Note: A 2- to 5-fold molar excess of EDC/NHS over the carboxylic acid groups is a common starting point).
 - Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation to Target Molecule:
 - o Dissolve the amine-containing target molecule in Coupling Buffer.
 - Add the activated Bis-(PEG6-acid)-SS solution to the target molecule solution. A 10- to 20-fold molar excess of the linker relative to the target molecule is a typical starting point for optimization.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
 This will hydrolyze any unreacted NHS esters and cap unreacted linker molecules.
 Incubate for 15 minutes.
 - Purify the resulting conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of the target molecule.

Protocol for Reductive Cleavage of the Disulfide Bond

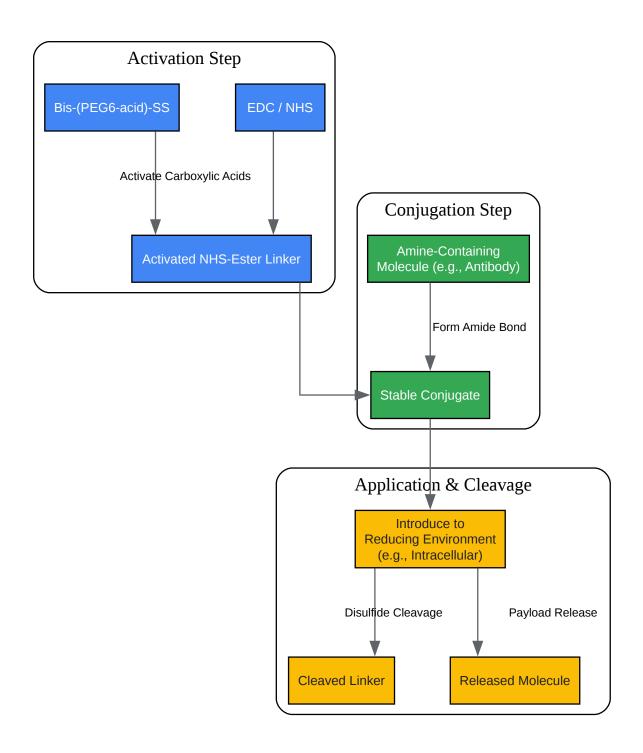
This protocol describes the cleavage of the disulfide bond within the **Bis-(PEG6-acid)-SS** linker to release the conjugated molecules. This is typically performed to release a drug from an antibody-drug conjugate (ADC) within the reducing environment of a cell.

Materials:

- Purified conjugate containing the Bis-(PEG6-acid)-SS linker
- Reaction Buffer: PBS, pH 7.4
- Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH) for mimicking intracellular conditions.
- Analytical system (e.g., HPLC, SDS-PAGE) to monitor cleavage.

Procedure:

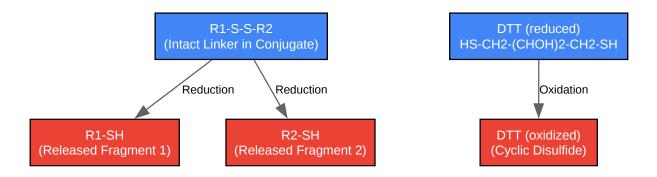
- Reagent Preparation:
 - Dissolve the purified conjugate in Reaction Buffer to a known concentration (e.g., 1 mg/mL).
 - Prepare a fresh stock solution of the chosen reducing agent (e.g., 1 M DTT in water, or 100 mM GSH in PBS).
- Cleavage Reaction:
 - Add the reducing agent to the conjugate solution. The final concentration will depend on the desired cleavage rate and the specific agent:
 - For DTT/TCEP: A final concentration of 10-50 mM is typically sufficient for rapid and complete cleavage.
 - For GSH: A final concentration of 1-10 mM can be used to simulate intracellular reducing conditions.
 - Incubate the reaction at 37°C.


- Monitoring and Analysis:
 - At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots of the reaction mixture.
 - Analyze the aliquots by a suitable method to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.
 - SDS-PAGE (for protein conjugates): Under non-reducing conditions, the intact conjugate will show a specific molecular weight. After cleavage, the protein will revert to its original molecular weight.
 - Reversed-Phase HPLC: This can be used to separate the intact conjugate from the cleaved fragments, allowing for quantification over time.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using **Bis-(PEG6-acid)-SS** as a cleavable linker in a bioconjugation application, from activation to release of the payload.


Click to download full resolution via product page

Caption: General workflow for bioconjugation and cleavage using Bis-(PEG6-acid)-SS.

Disulfide Cleavage Signaling Pathway

This diagram illustrates the chemical reaction at the core of the linker's function: the reductive cleavage of the disulfide bond by a reducing agent such as DTT.

Click to download full resolution via product page

Caption: Reductive cleavage of the disulfide bond by Dithiothreitol (DTT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chempep.com [chempep.com]
- 4. peg.bocsci.com [peg.bocsci.com]
- To cite this document: BenchChem. [Technical Guide: Solubility and Application of Bis-(PEG6-acid)-SS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8024985#bis-peg6-acid-ss-solubility-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com